molecular formula C38H34N4O5 B283899 ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE

ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE

Cat. No.: B283899
M. Wt: 626.7 g/mol
InChI Key: MOQKFBHDPUPLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE is a complex organic compound featuring a pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent for cancer due to its enzyme inhibition properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H34N4O5

Molecular Weight

626.7 g/mol

IUPAC Name

2-methylpropyl 4-[[5-[6-amino-5-cyano-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl]methoxy]benzoate

InChI

InChI=1S/C38H34N4O5/c1-23(2)21-46-38(43)27-13-16-30(17-14-27)45-22-29-19-28(15-18-32(29)44-3)33-31(20-39)36(40)47-37-34(33)35(41-42-37)26-11-9-25(10-12-26)24-7-5-4-6-8-24/h4-19,23,33H,21-22,40H2,1-3H3,(H,41,42)

InChI Key

MOQKFBHDPUPLTL-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC

Origin of Product

United States

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